1-[4-(1,3-oxazol-5-yl)phenyl]ethan-1-one
Description
1-[4-(1,3-Oxazol-5-yl)phenyl]ethan-1-one is a heterocyclic compound featuring an acetophenone backbone substituted with a 1,3-oxazole ring at the para position of the phenyl group. This structure confers unique electronic and steric properties, making it a valuable scaffold in medicinal chemistry and materials science. The oxazole moiety, a five-membered ring containing one oxygen and one nitrogen atom, enhances π-π stacking interactions and hydrogen-bonding capabilities, which are critical for biological activity and molecular recognition .
Properties
Molecular Formula |
C11H9NO2 |
|---|---|
Molecular Weight |
187.19 g/mol |
IUPAC Name |
1-[4-(1,3-oxazol-5-yl)phenyl]ethanone |
InChI |
InChI=1S/C11H9NO2/c1-8(13)9-2-4-10(5-3-9)11-6-12-7-14-11/h2-7H,1H3 |
InChI Key |
AGHWGPKGIWWOOR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C2=CN=CO2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(1,3-oxazol-5-yl)phenyl]ethan-1-one typically involves the formation of the oxazole ring followed by its attachment to the phenyl group. One common method is the van Leusen oxazole synthesis, which utilizes tosylmethylisocyanides (TosMICs) as key reagents . The reaction conditions often involve the use of imines or aldehydes as starting materials, with the reaction being facilitated by microwave-assisted cycloaddition .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions is crucial to ensure high yield and purity of the final product. The van Leusen reaction remains a preferred method due to its efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
1-[4-(1,3-oxazol-5-yl)phenyl]ethan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can lead to the formation of reduced oxazole compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Major Products Formed
The major products formed from these reactions include various oxazole derivatives, which can be further functionalized for specific applications in medicinal chemistry and materials science .
Scientific Research Applications
1-[4-(1,3-oxazol-5-yl)phenyl]ethan-1-one has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-[4-(1,3-oxazol-5-yl)phenyl]ethan-1-one involves its interaction with various molecular targets and pathways. The oxazole ring allows the compound to bind with a wide range of receptors and enzymes through non-covalent interactions . This binding can modulate the activity of these targets, leading to the observed biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Substituent Effects
Substituents on the Oxazole Ring
- 1-[4-(2-{[5-(Ethylsulfonyl)-2-methoxyphenyl]amino}-1,3-oxazol-5-yl)phenyl]ethanone (): This derivative introduces an ethylsulfonyl and methoxyphenylamino group on the oxazole ring. Such modifications may improve pharmacokinetic properties compared to the parent compound .
- 1-{4-[4-(Benzenesulfonyl)-2-(4-methoxyphenyl)-1,3-oxazol-5-yl]piperazin-1-yl}ethan-1-one (): Addition of a piperazine linker and benzenesulfonyl group introduces conformational flexibility and electron-withdrawing effects.
Replacement of Oxazole with Other Heterocycles
- 1-[2-(4-Chlorophenyl)-5-phenyl-2,3-dihydro-1,3,4-oxadiazol-3-yl]ethanone (): Substitution with a 1,3,4-oxadiazole ring replaces oxygen with an additional nitrogen atom. This increases aromaticity and may alter binding affinities in enzyme inhibition studies.
- The nitro group at the phenyl ring introduces strong electron-withdrawing effects, which could modulate redox properties .
Physicochemical Properties
- Melting Points: 1-(4-(Chloromethyl)phenyl)-2-(dimethyl(oxo)-λ6-sulfanylidene)ethan-1-one: 137.3–138.5°C (). 1-[1-(3,5-Dichlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]ethan-1-one: No data, but sulfonyl/chloro substituents likely increase thermal stability ().
Solubility :
Piperazine-containing derivatives () exhibit improved aqueous solubility due to the basic nitrogen atoms, contrasting with sulfonyl-substituted analogs (), which may have lower solubility despite higher polarity.
ADMET and Toxicity Profiles
- 1-(2-Amino-4-methyl-1,3-thiazol-5-yl)ethanone (): Limited toxicological data, but the thiazole ring may confer hepatotoxicity risks.
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